3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a 1,2,4-oxadiazole ring and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine and carboxylic acids or their derivatives.
Introduction of the cyclobutyl group: The cyclobutyl group can be introduced through a substitution reaction involving cyclobutyl halides.
Attachment of the propylamine chain: The propylamine chain can be introduced through amination reactions, often involving reagents like ammonia or primary amines.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, polar aprotic solvents
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols
Reduction: Alcohols, amines, or aldehydes
Substitution: Alkylated or sulfonated derivatives
Scientific Research Applications
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific structural features. Similar compounds include:
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: This compound has a piperidine ring instead of a propylamine chain.
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride: This compound features a piperidine ring with a methyl group attached to the oxadiazole ring.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2 |
InChI Key |
GYAVIRDWKFRCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
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